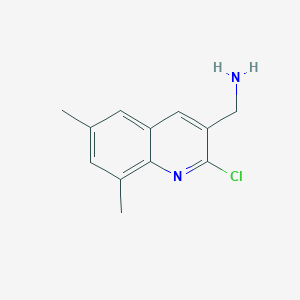
(2-Chloro-6,8-dimethylquinolin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-6,8-dimethylquinolin-3-yl)methanamine is a versatile chemical compound with the molecular formula C12H13ClN2 and a molecular weight of 220.7 g/mol . This compound is known for its high purity and is widely used in various research and development applications.
Métodos De Preparación
The synthesis of (2-Chloro-6,8-dimethylquinolin-3-yl)methanamine involves multiple stages. One common method starts with the reaction of N-(3,4-dimethylphenyl)acetamide with phosphoryl chloride at 0–5°C to obtain 2-chloro-6,7-dimethylquinoline-3-carbaldehyde. This intermediate is then reacted with hydrazine hydrate in ethanol to form [(2-chloro-6,7-dimethylquinolin-3-yl)methylene]hydrazine
Análisis De Reacciones Químicas
(2-Chloro-6,8-dimethylquinolin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrazine hydrate, phosphoryl chloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2-Chloro-6,8-dimethylquinolin-3-yl)methanamine is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is employed in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2-Chloro-6,8-dimethylquinolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparación Con Compuestos Similares
(2-Chloro-6,8-dimethylquinolin-3-yl)methanamine can be compared with other quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: Known for its use in the synthesis of various heterocyclic systems.
Quinine: A well-known antimalarial drug.
Mefloquine: Another antimalarial agent with a similar quinoline structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H13ClN2 |
|---|---|
Peso molecular |
220.70 g/mol |
Nombre IUPAC |
(2-chloro-6,8-dimethylquinolin-3-yl)methanamine |
InChI |
InChI=1S/C12H13ClN2/c1-7-3-8(2)11-9(4-7)5-10(6-14)12(13)15-11/h3-5H,6,14H2,1-2H3 |
Clave InChI |
TZYDSDWPDZUPTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



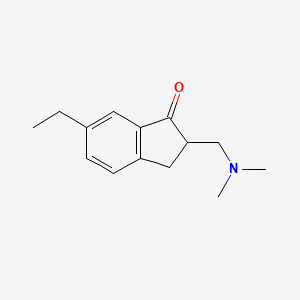
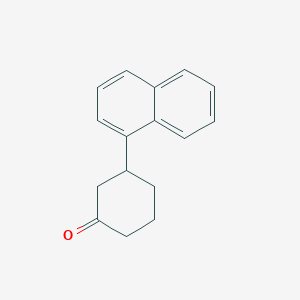
![2-Morpholino-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11885344.png)
![3-Methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid ethyl ester](/img/structure/B11885351.png)
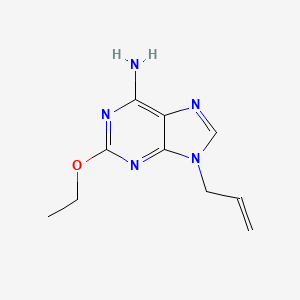
![3-Methyl-1-[2-(methylamino)ethyl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11885354.png)

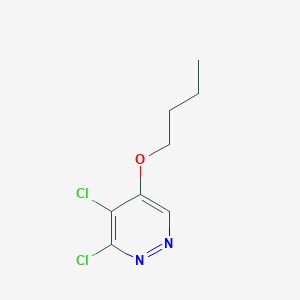

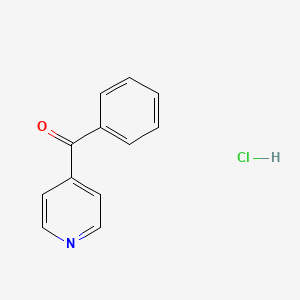


![2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11885403.png)
